molecular formula C17H24N4O2S B7053498 N-[(1-methylimidazol-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine

N-[(1-methylimidazol-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine

Cat. No.: B7053498
M. Wt: 348.5 g/mol
InChI Key: SEBQZSGNUYEBFK-UHFFFAOYSA-N
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Description

N-[(1-methylimidazol-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a sulfonyl group and an imidazole moiety, making it a versatile candidate for research in medicinal chemistry and other domains.

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-14-3-5-16(6-4-14)24(22,23)21-10-7-15(8-11-21)19-13-17-18-9-12-20(17)2/h3-6,9,12,15,19H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBQZSGNUYEBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NCC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylimidazol-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the imidazole moiety. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Imidazole Moiety: This step often involves nucleophilic substitution reactions where the imidazole ring is introduced using reagents like imidazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylimidazol-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the imidazole and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(1-methylimidazol-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methylimidazol-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methylimidazol-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its versatility makes it a valuable compound for diverse research applications.

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